Nakamuric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

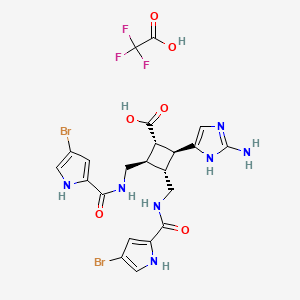

Nakamuric acid, also known as this compound, is a useful research compound. Its molecular formula is C22H22Br2F3N7O6 and its molecular weight is 697.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibiotic Activity

Nakamuric acid exhibits notable antibiotic properties , particularly against Gram-positive bacteria such as Bacillus subtilis. The compound's efficacy as an antimicrobial agent has been demonstrated through various assays, where it has shown the ability to inhibit bacterial growth effectively. This makes it a candidate for further development in the pharmaceutical industry as a potential treatment for bacterial infections .

Mechanistic Insights into Biosynthesis

Recent studies have provided insights into the biosynthetic pathways of this compound and related compounds. The biosynthesis involves a single-electron transfer (SET)-promoted cycloaddition process that leads to the formation of its cyclobutane core structure. Understanding these mechanisms is crucial for developing synthetic routes to produce this compound in larger quantities, which is essential for both research and therapeutic applications .

Synthetic Applications

The total synthesis of this compound has been achieved using innovative organic chemistry techniques. Researchers have explored various synthetic strategies, including biomimetic approaches that mimic natural biosynthetic processes. This not only aids in producing this compound but also enhances our understanding of the structural complexities of pyrrole-imidazole alkaloids . The methodologies developed for synthesizing this compound can be applied to other similar compounds, expanding the toolkit available for organic chemists.

Research Case Studies

Several case studies have highlighted the applications and importance of this compound:

-

Case Study 1: Antimicrobial Efficacy

- A study demonstrated that this compound exhibited significant antibacterial activity against Bacillus subtilis with an IC50 value indicating effective inhibition at low concentrations. This study emphasizes its potential use in developing new antibiotics.

-

Case Study 2: Synthesis Optimization

- Research focused on optimizing the synthetic route for this compound revealed challenges related to stability and purification of intermediates. By employing photoredox catalysis, researchers were able to enhance yields and reduce the number of purification steps required, making the synthesis more efficient .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

| Property/Characteristic | Details |

|---|---|

| Source | Marine sponges |

| Chemical Structure | Dimeric pyrrole-imidazole alkaloid |

| Antibacterial Activity | Effective against Bacillus subtilis |

| Synthesis Method | SET-promoted cycloaddition |

| Research Studies | Total synthesis and biosynthetic pathways |

| Potential Applications | Antibiotic development, medicinal chemistry |

化学反応の分析

Single-Electron Transfer (SET)-Mediated Cycloadditions

Nakamuric acid’s biosynthesis and synthetic routes heavily rely on SET-promoted [2+2] and [4+2] cycloadditions . These reactions mimic enzymatic processes observed in marine sponges, where photoredox catalysis replaces biological mediators:

Reaction Conditions and Outcomes

-

Mechanism : SET oxidation of the vinylimidazole moiety generates a radical cation (8 - ⁺), which undergoes regioselective cyclization. For [2+2], a 5-exo/4-exo pathway forms the cyclobutane core, while [4+2] proceeds via a 6-endo pathway .

-

Catalyst Role : Ir(ppy)₃ facilitates reversible electron transfer, enabling controlled radical generation without over-oxidation .

Thermal Isomerization and Retro-Cycloadditions

This compound derivatives exhibit thermal lability, reverting to monomers or forming epimers under high temperatures:

-

Thermal Conversion : Heating sceptrin (a structural analog) at 200°C for 2 minutes yields ageliferin (40%) and an epimer (5% ratio to ageliferin) .

-

Epimerization : Likely occurs via reversible ring-opening and re-closure, altering stereochemistry at the imidazole attachment site .

Electrophilic Substitutions

The electron-rich pyrrole and imidazole rings in this compound participate in electrophilic aromatic substitutions , though specific examples are less documented. Theoretical studies suggest reactivity at the C-2 position of imidazole, necessitating protective strategies during synthesis .

Characterization Data for Intermediate 8

| Technique | Data |

|---|---|

| ¹H NMR | δ 7.02 (s, 1H), 6.36 (d, J = 8.0 Hz, 1H), 3.49 (s, 3H), 1.72 (dd, 3H) |

| Mass Spec | m/z 207.1 (M+H)⁺ (calc. 207.2) |

Stability and Side Reactions

Q & A

Q. What are the primary methods for isolating Nakamuric acid from natural sources, and how do researchers optimize yield and purity?

Answer: this compound is typically isolated through solvent extraction followed by chromatographic purification (e.g., HPLC or column chromatography). Researchers prioritize solvents with selective polarity to target its dimeric structure derived from sceptrin, a precursor alkaloid . Optimization involves adjusting pH, temperature, and gradient elution parameters to enhance yield and purity. For marine-derived samples, lyophilization and centrifugal partitioning are critical to remove salts and impurities. Method validation includes comparative TLC and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do researchers address discrepancies in spectral data?

Answer: Key techniques include:

- NMR (1H, 13C, and 2D-COSY) : Resolves stereochemical ambiguities and confirms dimeric connectivity .

- X-ray crystallography : Provides definitive proof of molecular geometry, especially for complex chiral centers .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns.

Discrepancies between experimental and theoretical data (e.g., NOE correlations vs. computational models) are resolved by iterative refinement of spectroscopic assignments and cross-validation with synthetic analogs. Contradictory data may arise from solvent effects or conformational flexibility, necessitating dynamic NMR studies or density functional theory (DFT) simulations .

Q. What are the key challenges in the total synthesis of this compound, particularly regarding chemoselectivity and dimerization pathways?

Answer: The synthesis faces two major challenges:

Chemoselective Oxidation : The precursor sceptrin requires precise oxidation to avoid over-oxidation or side reactions. Single-electron transfer (SET) pathways under controlled redox conditions (e.g., TEMPO/FeCl₃ systems) favor the [2+2] cycloaddition pathway critical for dimer formation .

Stereochemical Control : Asymmetric catalysis (e.g., chiral ligands in transition-metal complexes) ensures correct stereochemistry during dimerization. Researchers employ kinetic isotopic effect (KIE) studies to optimize reaction parameters and minimize racemization .

Advanced synthetic routes integrate flow chemistry to enhance reproducibility and scalability .

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the stereochemical assignment of this compound?

Answer: Contradictions often arise in stereochemical assignments due to:

- Dynamic equilibria : Temperature-dependent NMR reveals conformational changes.

- Computational limitations : DFT models may mispredict coupling constants for strained rings.

Resolution strategies include:

- Comparative analysis : Synthesize stereoisomers and compare spectroscopic profiles .

- Resonance-assisted hydrogen bonding (RAHB) studies : Investigate intramolecular interactions that stabilize specific conformers .

- Crystallographic databases (CSD) : Cross-reference with structurally similar compounds to identify trends .

Documentation of conflicting data in supplementary materials ensures transparency and facilitates peer review .

Q. What experimental strategies are employed to study the biosynthetic pathways of this compound in marine organisms, and how can isotopic labeling techniques be optimized?

Answer: Biosynthetic studies focus on:

- Enzyme assays : Isolate putative oxidases from marine sponges and test their activity on sceptrin analogs .

- Isotopic labeling : Use 13C/15N-labeled precursors in feeding experiments to trace carbon/nitrogen incorporation. Optimization involves pulse-chase experiments and quenching at critical biosynthetic stages to capture intermediates .

Challenges include low natural abundance and enzyme instability. Researchers employ cold-arrest techniques (rapid freezing in liquid N₂) and tandem mass spectrometry (MS/MS) to detect transient intermediates. Data interpretation leverages metabolic flux analysis (MFA) to model pathway efficiency .

Q. How should researchers design experiments to investigate the biological activity of this compound while minimizing confounding variables?

Answer: Key considerations:

- Positive/Negative Controls : Include sceptrin and synthetic dimers to differentiate this compound-specific effects .

- Dose-Response Curves : Use logarithmic dilution series (e.g., 0.1–100 µM) to establish IC₅₀/EC₅₀ values.

- Cell-line specificity : Prioritize marine-derived cell models (e.g., sponge primmorphs) for ecological relevance .

Statistical rigor requires replication (n ≥ 3) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to account for variability. Confounding factors like endotoxin contamination are mitigated via Limulus amebocyte lysate (LAL) assays .

Q. What methodologies are recommended for analyzing conflicting data in the pharmacological profiling of this compound?

Answer: Contradictory results (e.g., divergent cytotoxicity across studies) are addressed by:

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., species-dependent bioactivity) .

- Assay standardization : Adopt consensus protocols (e.g., MTT assay incubation times) to reduce inter-lab variability .

- Mechanistic follow-ups : Use RNA-seq or proteomics to identify off-target effects or secondary pathways .

Negative results must be reported to avoid publication bias, per FAIR data principles .

特性

分子式 |

C22H22Br2F3N7O6 |

|---|---|

分子量 |

697.3 g/mol |

IUPAC名 |

(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C20H21Br2N7O4.C2HF3O2/c21-8-1-12(24-3-8)17(30)26-5-10-11(6-27-18(31)13-2-9(22)4-25-13)16(19(32)33)15(10)14-7-28-20(23)29-14;3-2(4,5)1(6)7/h1-4,7,10-11,15-16,24-25H,5-6H2,(H,26,30)(H,27,31)(H,32,33)(H3,23,28,29);(H,6,7)/t10-,11-,15-,16+;/m1./s1 |

InChIキー |

ILVGNSGRFLSMAS-XYAJGTTDSA-N |

異性体SMILES |

C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C(=O)O)CNC(=O)C4=CC(=CN4)Br.C(=O)(C(F)(F)F)O |

正規SMILES |

C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C(=O)O)CNC(=O)C4=CC(=CN4)Br.C(=O)(C(F)(F)F)O |

同義語 |

nakamuric acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。